Cas no 557757-32-1 (4-bromo-2,5-dimethoxyphenol)

4-Bromo-2,5-dimethoxyphenol is a brominated phenolic compound characterized by its distinct methoxy and hydroxyl functional groups. This intermediate is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine substitution enhances reactivity, enabling selective transformations in cross-coupling and electrophilic aromatic substitution reactions. The dimethoxy groups contribute to steric and electronic modulation, improving stability and solubility in organic solvents. This compound is valued for its role in constructing complex molecular architectures, offering precise control in synthetic pathways. High-purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to potential reactivity under certain conditions.
4-bromo-2,5-dimethoxyphenol structure
4-bromo-2,5-dimethoxyphenol structure
Product Name:4-bromo-2,5-dimethoxyphenol
CAS No:557757-32-1
MF:C8H9BrO3
MW:233.059262037277
MDL:MFCD06409235
CID:870465
PubChem ID:11287728
Update Time:2025-05-19

4-bromo-2,5-dimethoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2,5-dimethoxyphenol
    • 4-BROMO-2,5-DIMETHOXY-PHENOL
    • NP018
    • Phenol,4-bromo-2,5-dimethoxy
    • 557757-32-1
    • DTXSID30461286
    • MFCD06409235
    • AB23806
    • UNII-I1QGL66WI0
    • E89985
    • I1QGL66WI0
    • SCHEMBL19361333
    • Phenol, 4-bromo-2,5-dimethoxy-
    • CS-0130608
    • 4-Bromo-2,5-dimethoxyphemol
    • DTXCID60412105
    • MDL: MFCD06409235
    • Inchi: 1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3
    • InChI Key: TWVRLQJDDKMDIU-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1OC)O)OC

Computed Properties

  • Exact Mass: 231.97400
  • Monoisotopic Mass: 231.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • PSA: 38.69000
  • LogP: 2.17190

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4-bromo-2,5-dimethoxyphenol Suppliers

Amadis Chemical Company Limited
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(CAS:557757-32-1)4-bromo-2,5-dimethoxyphenol
Order Number:A1165112
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:23
Price ($):271.0
Email:sales@amadischem.com

Additional information on 4-bromo-2,5-dimethoxyphenol

4-Bromo-2,5-Dimethoxyphenol (CAS No. 557757-32-1): A Comprehensive Overview

4-Bromo-2,5-Dimethoxyphenol (CAS No. 557757-32-1) is a structurally unique aromatic compound with significant potential in various scientific and industrial applications. This compound belongs to the phenol family, characterized by its hydroxyl group (-OH) attached to a benzene ring. The presence of bromine and methoxy groups at specific positions on the ring imparts unique chemical properties, making it a subject of interest in organic synthesis, pharmacology, and materials science.

The molecular structure of 4-bromo-2,5-dimethoxyphenol consists of a benzene ring with substituents at positions 2, 4, and 5. The hydroxyl group is located at position 1 (para position relative to the bromine), while the methoxy groups (-OCH₃) are positioned at 2 and 5. The bromine atom at position 4 introduces electron-withdrawing effects, which influence the compound's reactivity and stability. This structural arrangement makes 4-bromo-2,5-dimethoxyphenol a valuable precursor in the synthesis of more complex molecules.

Recent advancements in synthetic chemistry have highlighted the importance of 4-bromo-2,5-dimethoxyphenol as a key intermediate in the preparation of bioactive compounds. For instance, researchers have utilized this compound as a starting material for the synthesis of potential anticancer agents. The methoxy groups at positions 2 and 5 enhance the compound's solubility in organic solvents, facilitating its use in various reaction conditions.

In pharmacological studies, 4-bromo-2,5-dimethoxyphenol has shown promising activity in modulating cellular signaling pathways. A study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit selective inhibition of certain kinases involved in cancer progression. The bromine substituent plays a crucial role in enhancing the compound's bioavailability and pharmacokinetic properties.

The synthesis of 4-bromo-2,5-dimethoxyphenol typically involves multi-step reactions starting from phenol derivatives. One common approach includes the bromination of resorcinol derivatives followed by methylation under specific conditions. Recent optimizations in these reaction sequences have improved yields and reduced production costs.

From an environmental perspective, understanding the fate and transport of 4-bromo-2,5-dimethoxyphenol is critical for assessing its potential impact on ecosystems. Studies conducted by environmental chemists have shown that this compound undergoes rapid degradation under UV light or enzymatic action due to its reactive aromatic substituents.

In conclusion, 4-bromo-2,5-dimethoxyphenol (CAS No. 557757-32-1) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an essential building block in organic synthesis and a promising candidate for drug development. As research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:557757-32-1)4-bromo-2,5-dimethoxyphenol
A1165112
Purity:99%
Quantity:1g
Price ($):271.0
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